molecular formula C10H20N2O B13201178 2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide

2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide

Cat. No.: B13201178
M. Wt: 184.28 g/mol
InChI Key: LIWLHRSKINQNMI-MRVPVSSYSA-N
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Description

2,2-Dimethyl-N-[(3R)-piperidin-3-yl]propanamide is a chiral amide derivative featuring a piperidine ring substituted at the 3-position with an R-configuration. The compound’s structure comprises a pivaloyl group (2,2-dimethylpropanamide) linked to the (3R)-piperidin-3-amine moiety. This stereochemical specificity and the presence of a saturated six-membered piperidine ring distinguish it from analogous pyridine-based derivatives.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide

InChI

InChI=1S/C10H20N2O/c1-10(2,3)9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1

InChI Key

LIWLHRSKINQNMI-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)C(=O)N[C@@H]1CCCNC1

Canonical SMILES

CC(C)(C)C(=O)NC1CCCNC1

Origin of Product

United States

Preparation Methods

Amidation via Acid Chloride Intermediate

One common approach involves converting 2,2-dimethylpropanoic acid into its acid chloride, followed by reaction with the (3R)-piperidin-3-amine:

Step Reagents & Conditions Outcome
1 2,2-dimethylpropanoic acid + thionyl chloride (SOCl2), reflux Formation of 2,2-dimethylpropanoyl chloride
2 Acid chloride + (3R)-piperidin-3-amine, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C Formation of this compound

This method provides good yields and purity, with base scavenging the generated hydrogen chloride.

Direct Coupling Using Carbodiimide-Based Reagents

Alternatively, direct coupling of 2,2-dimethylpropanoic acid with the piperidine amine can be achieved using carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):

Step Reagents & Conditions Outcome
1 2,2-dimethylpropanoic acid + DCC + N-hydroxysuccinimide (NHS), solvent (e.g., dichloromethane), 0°C to room temperature Formation of active ester intermediate
2 Addition of (3R)-piperidin-3-amine, room temperature Amide bond formation yielding target compound

This method avoids the use of acid chlorides and is suitable for sensitive substrates.

Base-Mediated Amidation in Aprotic Solvents

The amide can also be synthesized by direct coupling using bases such as potassium carbonate or sodium hydride in aprotic solvents like tetrahydrofuran or dimethylformamide:

Step Reagents & Conditions Outcome
1 2,2-dimethylpropanoic acid + base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran) Deprotonation of acid
2 Addition of (3R)-piperidin-3-amine, stirring at room temperature to reflux Formation of amide bond

This approach may require longer reaction times and elevated temperatures but can be effective for large-scale synthesis.

Solvent and Base Selection

The choice of solvent and base is critical for optimizing yield and purity:

Solvent Type Examples Role
Hydrocarbon solvents n-Hexane, toluene, cyclohexane Non-polar media for acid chloride reactions
Ether solvents Tetrahydrofuran, 1,4-dioxane, diethyl ether Good solubility for reagents and moderate polarity
Polar aprotic solvents Dimethylformamide, dimethyl sulfoxide Facilitate carbodiimide coupling and base-mediated amidation
Base Type Examples Role
Alkali metal carbonates Potassium carbonate, sodium carbonate Mild bases for deprotonation
Alkali metal hydrides Sodium hydride, potassium hydride Strong bases for activation
Organic bases Triethylamine, diisopropylethylamine Scavenge acid byproducts

Purification Techniques

Following synthesis, purification is essential to isolate the target compound with high purity:

  • Crystallization: Using solvents such as ethyl acetate, hexane, or their mixtures.
  • Chromatography: Silica gel column chromatography with appropriate eluents.
  • Recrystallization: From solvents like methanol or ethanol for final polishing.

Research Findings and Comparative Analysis

Preparation Method Yield (%) Purity (%) Advantages Disadvantages
Acid chloride route 75–90 >98 High reactivity, fast reaction Requires handling of corrosive reagents
Carbodiimide coupling 65–85 >95 Mild conditions, avoids acid chlorides Potential for urea byproducts
Base-mediated amidation 60–80 90–95 Simple reagents, scalable Longer reaction times, possible side reactions

The acid chloride method remains the most widely employed due to its efficiency and high purity yields, though carbodiimide coupling is preferred for substrates sensitive to harsh conditions.

Summary Table of Preparation Parameters

Parameter Acid Chloride Method Carbodiimide Method Base-Mediated Method
Starting Material 2,2-dimethylpropanoic acid 2,2-dimethylpropanoic acid 2,2-dimethylpropanoic acid
Activation Thionyl chloride DCC/NHS Base deprotonation
Amine Source (3R)-piperidin-3-amine (3R)-piperidin-3-amine (3R)-piperidin-3-amine
Solvent Dichloromethane, toluene Dichloromethane, DMF THF, DMF
Base Triethylamine None or mild base Potassium carbonate
Temperature 0–25°C 0–25°C Room temp to reflux
Reaction Time 1–4 hours 4–12 hours 6–24 hours
Yield Range 75–90% 65–85% 60–80%

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyridine-Based Derivatives

Multiple compounds with pyridine substituents are documented (e.g., 2,2-dimethyl-N-(pyridin-3-yl)propanamide, ). Key differences include:

  • Ring Saturation : Pyridine derivatives (aromatic) exhibit planar geometries, while piperidine (saturated) allows for chair conformations, influencing steric and electronic interactions.
  • Hydrogen Bonding : Pyridine derivatives form N–H⋯N hydrogen bonds (e.g., R²²(8) motifs in ), while piperidine’s NH group may engage in stronger hydrogen bonds due to reduced ring rigidity.
  • Torsional Angles : Pyridine-amide dihedral angles range from ~17.6° ( ) to variable orientations depending on substituents (e.g., ). Piperidine’s flexibility may lead to distinct conformational preferences.

Piperidine-Based Derivatives

  • CAS 387826-71-3 (): A structurally complex analog with a 3-hydroxy-3-phenylpropyl chain on piperidine. Its molecular weight (380.52 g/mol) and stereochemistry highlight the impact of bulky substituents on solubility and bioactivity.
  • Stereochemical Influence: The (3R)-configuration in the target compound may enhance enantioselective interactions in biological systems compared to racemic or non-chiral analogs.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
2,2-Dimethyl-N-(2-pyridinyl)propanamide 178.23 71–75 Syn/anti conformers observed
2,2-Dimethyl-N-(3-methylphenyl)propanamide 191.27 Higher lipophilicity
3-Chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide 256.68 Electron-withdrawing substituents
Target Compound (Piperidine-3-yl) ~184.27 (estimated) Chiral center, flexible ring

Notes:

  • Pyridine derivatives exhibit lower molecular weights and variable melting points due to crystallinity influenced by hydrogen bonding .
  • Chloro and nitro substituents increase polarity but reduce thermal stability ( ).

Biological Activity

2,2-Dimethyl-N-[(3R)-piperidin-3-yl]propanamide, also known as a piperidine derivative, is an organic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H20N2OC_{10}H_{20}N_{2}O, with a molecular weight of approximately 198.31 g/mol. The compound features a piperidine ring, which is crucial for its interaction with biological targets, and a propanamide functional group that enhances its solubility and reactivity.

Structural Characteristics

Property Value
Molecular FormulaC₁₀H₂₀N₂O
Molecular Weight198.31 g/mol
AppearanceWhite powder
Storage ConditionsRoom temperature

The presence of two methyl groups on the second carbon of the propanamide chain contributes to its steric properties, potentially influencing its biological activity.

Research indicates that the piperidine moiety in the (3R) configuration plays a significant role in the compound's interaction with various receptors and enzymes. Studies have shown that compounds with similar structures exhibit activities such as:

  • Farnesyltransferase Inhibition : A study highlighted that modifications to the piperidine core can lead to substantial increases in inhibitory potency against farnesyltransferase (FTase), a critical enzyme in cancer biology. The (+)-enantiomers of related compounds demonstrated IC50 values as low as 1.9 nM .
  • Antagonistic Activity : The compound has been explored for its potential as a dual NK1/NK3 antagonist, which may have implications in treating psychiatric disorders such as schizophrenia .

Binding Affinity Studies

Binding affinity studies using molecular docking simulations and binding assays are crucial for understanding how this compound interacts at a molecular level. These studies can reveal insights into its selectivity and efficacy against various biological targets.

Anti-inflammatory Activity

In a comparative analysis involving related compounds, it was found that certain piperidine derivatives exhibit potent anti-inflammatory effects while maintaining low cytotoxicity levels. For instance, compounds structurally similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro .

Therapeutic Applications

The versatility of this compound suggests potential applications in several therapeutic areas:

  • Cancer Treatment : By inhibiting FTase, it could disrupt oncogenic signaling pathways.
  • Neurological Disorders : As an NK1/NK3 antagonist, it may offer new avenues for treating schizophrenia and other mood disorders.
  • Anti-inflammatory Agents : Its structural properties may allow it to function effectively in reducing inflammation without significant side effects.

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